2-(3-Amino-4-methylphenoxy)ethan-1-ol is an organic compound characterized by its unique structure, which includes an amino group and a phenoxy group. Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol. The compound features a hydroxyl group attached to an ethyl chain, linking the phenolic and amino functionalities. This structural arrangement contributes to its potential biological activities and applications in various fields.
The chemical reactivity of 2-(3-Amino-4-methylphenoxy)ethan-1-ol is primarily influenced by its functional groups. It can participate in:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
2-(3-Amino-4-methylphenoxy)ethan-1-ol exhibits various biological activities, including:
Further research is necessary to fully elucidate its biological mechanisms and therapeutic potentials.
The synthesis of 2-(3-Amino-4-methylphenoxy)ethan-1-ol can be achieved through various methods:
These methods highlight its synthetic versatility and adaptability in organic chemistry.
2-(3-Amino-4-methylphenoxy)ethan-1-ol has potential applications in:
These applications underline the compound's relevance across multiple industries.
Interaction studies involving 2-(3-Amino-4-methylphenoxy)ethan-1-ol are crucial for understanding its pharmacokinetics and dynamics. Investigations may include:
Such studies are vital for advancing its therapeutic applications.
Several compounds share structural similarities with 2-(3-Amino-4-methylphenoxy)ethan-1-ol, including:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Amino-4-methylphenol | 2836-00-2 | Simple phenolic structure without ethyl chain |
2-(3-Amino-4-methoxyphenoxy)ethanol | 1379340-66-5 | Contains methoxy group instead of methyl |
2-(2-Amino-4-methylphenoxy)ethanol | 22734916 | Different position of amino group |
The uniqueness of 2-(3-Amino-4-methylphenoxy)ethan-1-ol lies in its specific combination of an amino group, a hydroxyl group, and a phenoxy structure within an ethyl framework. This configuration potentially enhances its solubility and reactivity compared to similar compounds, making it a valuable candidate for further research and application development.